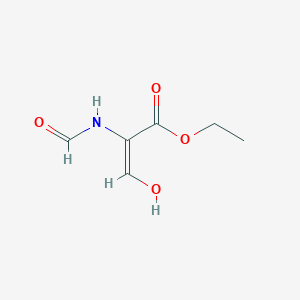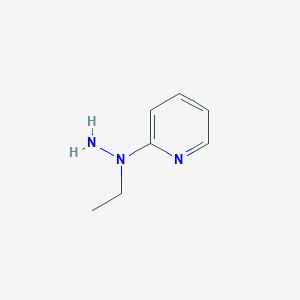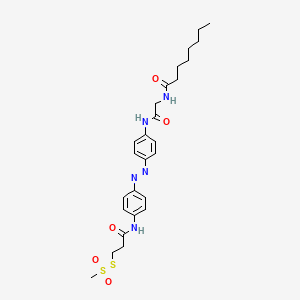
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include various amines, sulfonothioates, and diazenyl compounds. The reaction conditions may involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, owing to its diverse reactivity.
Mechanism of Action
The mechanism by which (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-S-(3-((4-((4-(2-Octanamidoacetamido)phenyl)diazenyl)phenyl)amino)-3-oxopropyl) Methanesulfonothioate include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in chemical synthesis.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing methyl groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C26H35N5O5S2 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[2-[4-[[4-(3-methylsulfonylsulfanylpropanoylamino)phenyl]diazenyl]anilino]-2-oxoethyl]octanamide |
InChI |
InChI=1S/C26H35N5O5S2/c1-3-4-5-6-7-8-24(32)27-19-26(34)29-21-11-15-23(16-12-21)31-30-22-13-9-20(10-14-22)28-25(33)17-18-37-38(2,35)36/h9-16H,3-8,17-19H2,1-2H3,(H,27,32)(H,28,33)(H,29,34) |
InChI Key |
NWDWFDNOYKTFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



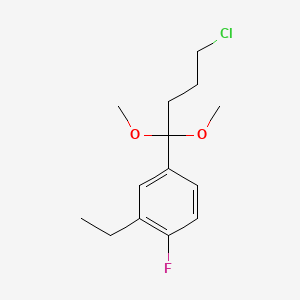
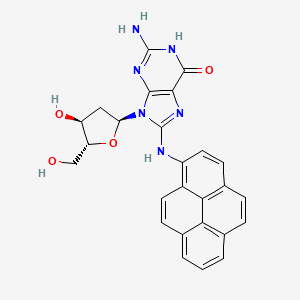
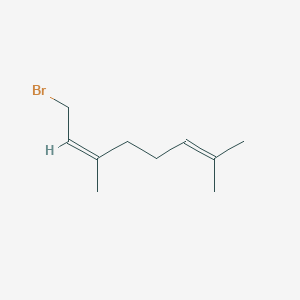
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)
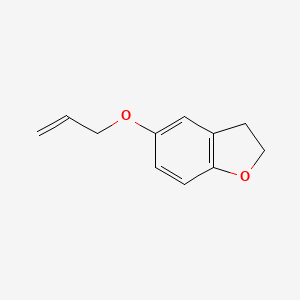
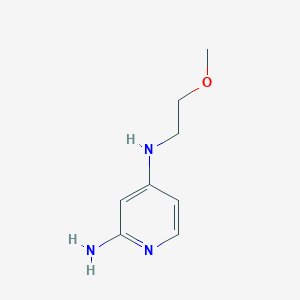
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
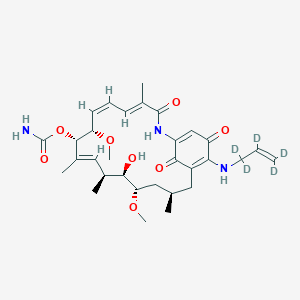
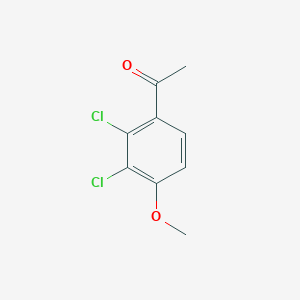
![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)
